molecular formula C14H15BrO3 B12905899 6-(3-bromopropoxy)-2-(propan-2-ylidene)benzofuran-3(2H)-one CAS No. 88281-27-0

6-(3-bromopropoxy)-2-(propan-2-ylidene)benzofuran-3(2H)-one

Cat. No.: B12905899
CAS No.: 88281-27-0
M. Wt: 311.17 g/mol
InChI Key: IOVJULLMBUKXNP-UHFFFAOYSA-N
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Description

6-(3-bromopropoxy)-2-(propan-2-ylidene)benzofuran-3(2H)-one is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound features a bromopropoxy group and a propan-2-ylidene substituent, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-bromopropoxy)-2-(propan-2-ylidene)benzofuran-3(2H)-one can be achieved through several steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized via cyclization reactions involving phenols and α-haloketones.

    Introduction of Bromopropoxy Group: The bromopropoxy group can be introduced through nucleophilic substitution reactions using 3-bromopropanol and a suitable base.

    Addition of Propan-2-ylidene Group: The propan-2-ylidene group can be added via aldol condensation reactions involving acetone and a suitable aldehyde.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran ring or the propan-2-ylidene group.

    Reduction: Reduction reactions may target the carbonyl group in the benzofuran ring.

    Substitution: The bromopropoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Products may include alcohols or alkanes.

    Substitution: Products will vary depending on the nucleophile used.

Scientific Research Applications

6-(3-bromopropoxy)-2-(propan-2-ylidene)benzofuran-3(2H)-one may have applications in various fields:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-chloropropoxy)-2-(propan-2-ylidene)benzofuran-3(2H)-one
  • 6-(3-iodopropoxy)-2-(propan-2-ylidene)benzofuran-3(2H)-one
  • 6-(3-methoxypropoxy)-2-(propan-2-ylidene)benzofuran-3(2H)-one

Uniqueness

The presence of the bromopropoxy group may impart unique reactivity and biological activity compared to its chloro, iodo, and methoxy analogs. This could make it particularly valuable in specific synthetic or research applications.

Properties

CAS No.

88281-27-0

Molecular Formula

C14H15BrO3

Molecular Weight

311.17 g/mol

IUPAC Name

6-(3-bromopropoxy)-2-propan-2-ylidene-1-benzofuran-3-one

InChI

InChI=1S/C14H15BrO3/c1-9(2)14-13(16)11-5-4-10(8-12(11)18-14)17-7-3-6-15/h4-5,8H,3,6-7H2,1-2H3

InChI Key

IOVJULLMBUKXNP-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C(=O)C2=C(O1)C=C(C=C2)OCCCBr)C

Origin of Product

United States

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